Ethyl 2-(5-Amino-2-pyrimidyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for Ethyl 2-(5-Amino-2-pyrimidyl)acetate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Amino-2-pyrimidyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(5-Amino-2-pyrimidyl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Amino-2-pyrimidyl)acetate involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 2-(5-Amino-2-pyrimidyl)acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
5-Amino-2-pyrimidinyl acetic acid: Another derivative with potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(5-aminopyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHRIGPWMWHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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